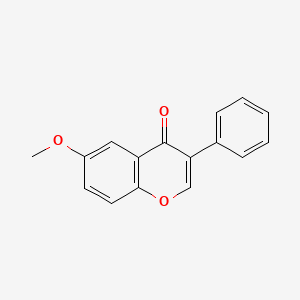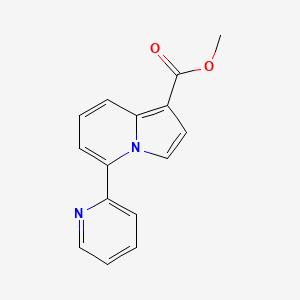
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound that features both pyridine and indolizine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an indolizine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods can enhance the yield and purity of the compound, making it more suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indolizine derivatives and pyridine-containing molecules, such as:
Indolizidine 209B: A related compound with similar structural features and chemical properties.
Pyridinium Salts: These compounds share the pyridine ring and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its combination of pyridine and indolizine rings, which confer specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific reactivity and selectivity .
Eigenschaften
CAS-Nummer |
853334-04-0 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
methyl 5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-10-17-13(11)6-4-7-14(17)12-5-2-3-9-16-12/h2-10H,1H3 |
InChI-Schlüssel |
LTMNXRRIPCACEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=C(N2C=C1)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
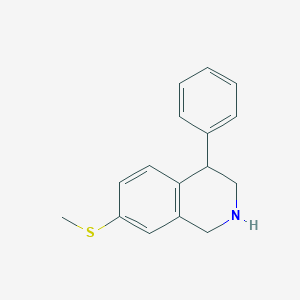

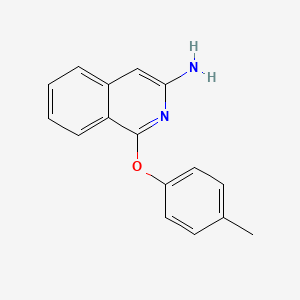
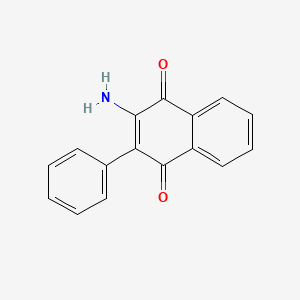


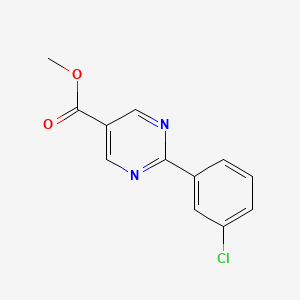
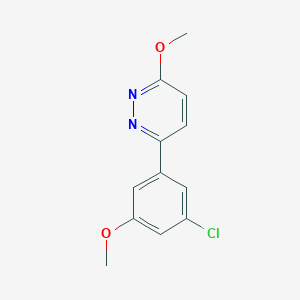
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

